(5E)-5-(2H-chromen-3-ylmethylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-(2H-chromen-3-ylmethylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a chromenylmethylidene group, an ethylhexyl side chain, and a sulfanylidene-thiazolidinone core. It has garnered interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2H-chromen-3-ylmethylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromen-3-carbaldehyde with 3-(2-ethylhexyl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2H-chromen-3-ylmethylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
(5E)-5-(2H-chromen-3-ylmethylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5E)-5-(2H-chromen-3-ylmethylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Chromenyl Derivatives: Compounds containing the chromenyl group.
Sulfanylidene Compounds: Compounds with a sulfanylidene functional group.
Uniqueness
(5E)-5-(2H-chromen-3-ylmethylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
618074-74-1 |
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Molecular Formula |
C21H25NO2S2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(5E)-5-(2H-chromen-3-ylmethylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25NO2S2/c1-3-5-8-15(4-2)13-22-20(23)19(26-21(22)25)12-16-11-17-9-6-7-10-18(17)24-14-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3/b19-12+ |
InChI Key |
KDJVYWXZKDHXNL-XDHOZWIPSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C\C2=CC3=CC=CC=C3OC2)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Origin of Product |
United States |
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